Bienvenue dans la boutique en ligne BenchChem!

(2R,4R)-(2-tert-Butyl-4-methyl-5-oxo-[1,3]dioxolan-4-yl)-acetic acid

Asymmetric synthesis Self-regeneration of stereocenters Enolate alkylation

For constructing (R)-configured α-hydroxy acids with quaternary α-carbon centers via the Seebach 'self-regeneration of stereocenters' methodology. This (2R,4R) enantiomer achieves >95% diastereoselectivity in enolate alkylation; the (2S,4S) form delivers the opposite product configuration. The 4-methyl substituent pre-installs an α-substituent, enabling precise control over the final α,α-disubstituted pattern. Select specifically for quaternary α-hydroxy acid targets; for β-amino acids, use the 4-unsubstituted analog. Verify enantiopurity by chiral HPLC or polarimetry.

Molecular Formula C10H16O5
Molecular Weight 216.23 g/mol
Cat. No. B8185437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4R)-(2-tert-Butyl-4-methyl-5-oxo-[1,3]dioxolan-4-yl)-acetic acid
Molecular FormulaC10H16O5
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCC1(C(=O)OC(O1)C(C)(C)C)CC(=O)O
InChIInChI=1S/C10H16O5/c1-9(2,3)8-14-7(13)10(4,15-8)5-6(11)12/h8H,5H2,1-4H3,(H,11,12)/t8-,10+/m0/s1
InChIKeyGCBUNLHQSIRILB-WCBMZHEXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,4R)-(2-tert-Butyl-4-methyl-5-oxo-[1,3]dioxolan-4-yl)-acetic acid: Chiral Intermediate Properties and Procurement Specifications


(2R,4R)-(2-tert-Butyl-4-methyl-5-oxo-[1,3]dioxolan-4-yl)-acetic acid (CAS 909247-86-5, C10H16O5, MW 216.23) is a chiral, enantiomerically pure dioxolane-fused acetic acid derivative. It belongs to the class of 2-tert-butyl-1,3-dioxolan-4-one acetic acids widely employed as chiral building blocks in asymmetric synthesis via the Seebach 'self-regeneration of stereocenters' (SRS) methodology. [1] The compound features a (2R,4R)-configured dioxolane ring bearing a tert-butyl group at the 2-position, a methyl substituent at the 4-position, and a ketone at the 5-position, with a pendant acetic acid side chain also at the 4-position. It is available from specialty chemical suppliers and is used as a synthetic intermediate for constructing enantiomerically pure α-substituted α-hydroxy acids and β-amino acid derivatives.

Why Generic Substitution Fails: Stereochemical and Substituent-Dependent Diastereoselectivity of (2R,4R)-(2-tert-Butyl-4-methyl-5-oxo-[1,3]dioxolan-4-yl)-acetic acid


In-class dioxolane acetic acid derivatives cannot be freely interchanged because both the absolute stereochemistry at the 2- and 4-positions and the nature of the 4-substituent critically determine the diastereoselectivity of downstream enolate alkylation reactions. [1] The (2R,4R) configuration of the target compound dictates the facial selectivity of enolate formation and subsequent electrophilic attack; the enantiomeric (2S,4S) form (CAS 92572-49-1) would deliver the opposite product configuration. [2] Furthermore, the steric environment created by the 4-methyl substituent differs fundamentally from that of the 4-unsubstituted analog (derived from malic acid, CAS 848418-04-2), directly impacting the diastereomeric ratio obtained in alkylation steps. The Seebach dioxolanone system achieves diastereoselectivities generally >95% ds when the 4-substituent is a simple alkyl group such as methyl, whereas glycolate-derived analogs with only hydrogen at the 4-position show diminished stereocontrol (trans/cis ratios as low as 2:1) due to allylic 1,3-strain effects at the enolate level. [3] Generic substitution without verifying both stereochemistry and substitution pattern therefore risks compromised enantiopurity and irreproducible synthetic outcomes.

Quantitative Differentiation Evidence for (2R,4R)-(2-tert-Butyl-4-methyl-5-oxo-[1,3]dioxolan-4-yl)-acetic acid: Comparator-Based Performance Data


Diastereoselectivity Advantage of 4-Methyl-Substituted Dioxolanones over 4-Unsubstituted Analogs in Enolate Alkylation

The 4-methyl substituent on the target compound's dioxolane ring provides a decisive steric bias that enforces high diastereoselectivity during enolate alkylation. In the Seebach SRS methodology, alkylation of 2-tert-butyl-4-methyldioxolanone (the core structure of the target compound) proceeds with 'very high stereoselectivity,' generally exceeding 95% ds. [1] In contrast, the 4-unsubstituted glycolate-derived analog (2-tert-butyl-1,3-dioxolan-4-one, bearing only hydrogen at the 4-position) yields substantially lower diastereoselectivities. For example, in the Renaud study, allylation of the 4-unsubstituted dioxolanone produced a trans/cis ratio of only 3.1:1 (corresponding to approximately 51% de), and the second alkylation step gave ratios of 2:1 to 2.5:1 (approximately 33–43% de). [2] This performance gap was explicitly attributed to the absence of the 4-alkyl substituent, which fails to adequately shield one face of the enolate from electrophilic approach. [2]

Asymmetric synthesis Self-regeneration of stereocenters Enolate alkylation

Enantiomeric Configuration Control: (2R,4R) vs. (2S,4S) Dioxolane Acetic Acid in Isoserine Synthesis

The (2R,4R) configuration of the target compound is derived from D-malic acid (or D-lactic acid) and enables the synthesis of (R)-configured α-alkyl isoserine products. In the published four-step protocol starting from D-malic acid, the dioxolanone acid (2R,4R)-4 was obtained with diastereomeric excess >98% and subsequently alkylated to set the α-stereocenter of the target isoserine with retention of configuration. [1] The overall yield for the complete four-step sequence was 51–66% with 98% de. [1] The enantiomeric (2S,4S) compound (CAS 92572-49-1) is commercially available and would, by the same methodology starting from L-malic or L-lactic acid, deliver the (S)-configured isoserine products. [2] Procurement of the incorrect enantiomer would invert the absolute configuration of all downstream stereocenters, rendering the final compound unsuitable for structure-activity relationship studies or pharmaceutical development where stereochemistry is critical. [3]

Isoserine synthesis Chiral pool synthesis Curtius rearrangement

tert-Butyl vs. 2,2-Dimethyl Dioxolane Acetic Acid: Steric Bulk and Enolate Facial Selectivity

The 2-tert-butyl substituent on the target compound provides greater steric bulk than the 2,2-dimethyl group found in alternative dioxolane acetic acid derivatives such as (R)-(−)-2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic acid (CAS 113278-68-5). In the Seebach SRS system, the tert-butyl group at the 2-position adopts a pseudoaxial orientation in the preferred enolate conformation, effectively shielding one face of the enolate and directing electrophilic attack to the opposite face. [1] The 2,2-dimethyl analog, lacking the conformational bias of the bulky tert-butyl group, exhibits reduced facial discrimination. While direct comparative alkylation data between 2-tert-butyl and 2,2-dimethyl dioxolanones at identical 4-substitution is not available in the published literature, the Seebach group established that diastereoselectivities >95% ds are achieved specifically with the 2-tert-butyl system across a range of substrates. [1] The 2,2-dimethyl variant is typically employed as a simpler protecting group for 1,2-diols rather than as a stereocontrolling element.

Chiral auxiliary Steric shielding Enolate geometry

4-Methyl Substitution vs. 4-Unsubstituted (Malic Acid-Derived) Analog: Impact on α-Alkyl Isoserine Product Scope

The target compound bears a methyl substituent at the 4-position of the dioxolane ring, making it a derivative of lactic acid rather than malic acid. This substitution pattern dictates the accessible product scope: alkylation of the target compound's enolate installs a quaternary stereocenter at the α-position of the resulting α-hydroxy acid. [1] The 4-unsubstituted analog derived from malic acid (2-[(4R)-2-tert-butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid, CAS 848418-04-2) bears a carboxylic acid side chain at the 4-position and, upon alkylation and Curtius rearrangement, yields α-alkyl isoserines that retain an additional carboxylic acid equivalent. [2] In the Lanzhou University study, the malic acid-derived dioxolanone achieved 98% de in the alkylation step and delivered α-alkyl isoserines in 51–66% overall yield over four steps. [2] The lactic acid-derived target compound, by contrast, would deliver α-methyl-α-alkyl-α-hydroxy acids—a different product class. Selection between these two building blocks therefore determines whether the final product contains an α-quaternary center with two different alkyl groups (from the 4-methyl compound) or an α-alkyl-β-amino acid structure (from the malic acid-derived analog). [1]

α,α-Disubstituted amino acids Quaternary stereocenter Isoserine derivatives

Optimal Application Scenarios for (2R,4R)-(2-tert-Butyl-4-methyl-5-oxo-[1,3]dioxolan-4-yl)-acetic acid Based on Quantitative Evidence


Enantioselective Synthesis of (R)-Configured α,α-Disubstituted α-Hydroxy Acids via Seebach SRS Alkylation

This compound is the chiral starting material of choice for constructing (R)-configured α-hydroxy acids bearing a quaternary α-carbon center. The (2R,4R) configuration, derived from D-lactic acid, directs electrophilic attack to the Si-face of the enolate, yielding products with the (R)-absolute configuration at the newly formed quaternary center. [1] The 2-tert-butyl group ensures high facial selectivity (ds >95%), while the 4-methyl substituent preinstalls one of the two α-substituents, allowing the synthetic chemist to introduce a single variable alkyl group via enolate alkylation and thereby precisely control the final substitution pattern. [1] This approach is valuable in medicinal chemistry programs requiring enantiopure α,α-disubstituted α-hydroxy acid fragments for incorporation into peptide mimetics or protease inhibitors. [2]

Stereochemical Quality Control: Procurement of Defined (2R,4R) Enantiomer for cGMP Intermediate Manufacturing

In pharmaceutical intermediate manufacturing where stereochemical identity is a critical quality attribute, the (2R,4R) enantiomer (CAS 909247-86-5) must be specifically procured rather than the (2S,4S) enantiomer (CAS 92572-49-1). The two enantiomers are not interchangeable and would lead to opposite absolute configurations in the final API. [1] Quality control specifications should include chiral HPLC or polarimetry to confirm enantiopurity, referencing the specific optical rotation values established for the (2R,4R) series. [2] The known diastereoselectivity benchmark of >95% ds for the Seebach alkylation step provides a process-analytical reference point: any significant deviation from this value during in-process control suggests either enantiomeric contamination or unexpected steric effects from non-standard electrophiles. [3]

Differentiation from Malic Acid-Derived Dioxolane Building Blocks in α-Alkyl-β-Amino Acid Projects

Research groups synthesizing α-alkyl isoserines or α-alkyl-β-amino acids should use the 4-unsubstituted (malic acid-derived) dioxolane acetic acid (CAS 848418-04-2) rather than the 4-methyl-substituted target compound. [1] Conversely, the target compound is the appropriate choice when the desired product is an α,α-disubstituted α-hydroxy acid rather than a β-amino acid. Attempting to use the 4-methyl compound in an isoserine-directed synthesis would lead to a product lacking the requisite amino group precursor, as the Curtius rearrangement requires the pendant carboxylic acid functionality present in the malic acid-derived analog. [1] Procurement decisions should therefore be guided by a clear target product profile: 4-methyl (lactic acid-derived) for quaternary α-hydroxy acids; 4-CH2COOH (malic acid-derived) for β-amino acids/isoserines. [2]

Comparator Benchmarking for Chiral Dioxolane Building Block Selection in Process Chemistry

Process chemists evaluating chiral dioxolane building blocks should benchmark the target compound against the 2,2-dimethyl analog (CAS 113278-68-5) and the 4-unsubstituted analog (CAS 848418-04-2) on the basis of diastereoselectivity, product class accessibility, and commercial availability. [1] The 2-tert-butyl-4-methyl combination (target compound) offers the highest steric shielding and proven ds >95%, but is limited to α-hydroxy acid products. [2] The 2,2-dimethyl analog is more readily available at lower cost but provides inferior stereocontrol for enolate alkylation. [3] The 4-unsubstituted analog enables access to isoserines with excellent de (>98%) but cannot deliver quaternary α-hydroxy acids. [1] Selection should be driven by the target product architecture and the acceptable diastereoselectivity threshold for the specific synthetic sequence. [2]

Quote Request

Request a Quote for (2R,4R)-(2-tert-Butyl-4-methyl-5-oxo-[1,3]dioxolan-4-yl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.